Sporol
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Overview
Description
Sporol is a trichothecene mycotoxin isolated from the fungus Fusarium sporotrichioides It is known for its complex structure and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of sporol involves a highly stereoselective Claisen rearrangement to set the stereochemistry of the trichothecene skeleton. Subsequent functional group manipulations and ring closures lead to the formation of the pentacyclic structure . The synthesis process includes several steps, such as the formation of a 1,3-dioxane ring, which is a key feature of this compound .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthesis typically involves the use of advanced organic synthesis techniques and specialized equipment to ensure the precise formation of the compound’s complex structure.
Chemical Reactions Analysis
Types of Reactions
Sporol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while reduction reactions can yield deoxygenated products.
Scientific Research Applications
Sporol has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying complex organic synthesis and stereoselective reactions.
Biology: this compound’s biological activity makes it a valuable tool for studying fungal metabolism and mycotoxin biosynthesis.
Medicine: Research on this compound’s potential therapeutic applications is ongoing, particularly in the development of antifungal agents.
Industry: this compound is used in the development of agricultural fungicides and other biocidal products.
Mechanism of Action
The mechanism of action of sporol involves its interaction with cellular targets, leading to the inhibition of protein synthesis. This compound binds to ribosomes and disrupts the translation process, which is essential for protein production. This mechanism is similar to that of other trichothecene mycotoxins, which also target ribosomal function .
Comparison with Similar Compounds
Sporol is structurally similar to other trichothecene mycotoxins, such as neothis compound. Both compounds share a pentacyclic structure with a 1,3-dioxane or 1,3-dioxolane ring . this compound is unique in its specific stereochemistry and functional group arrangement, which contribute to its distinct biological activity.
List of Similar Compounds
- Neothis compound
- T-2 toxin
- Deoxynivalenol
- Nivalenol
Properties
CAS No. |
101401-88-1 |
---|---|
Molecular Formula |
C9H17NO2S |
Molecular Weight |
0 |
IUPAC Name |
[(1R,2R,4R,6R,8R,10S)-2,10-dimethyl-7,11,15-trioxapentacyclo[8.2.2.14,8.01,8.02,6]pentadecan-6-yl]methanol |
InChI |
InChI=1S/C15H22O4/c1-11-3-4-13(9-17-11)12(2)5-10-6-14(12,8-16)19-15(13,7-11)18-10/h10,16H,3-9H2,1-2H3/t10-,11+,12-,13+,14+,15-/m1/s1 |
SMILES |
CC12CCC3(CO1)C4(CC5CC4(OC3(C2)O5)CO)C |
Origin of Product |
United States |
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